

Application Note and Experimental Protocol: Synthesis of Diethyl Diallylmalonate

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Compound of Interest

Compound Name: *Diethyl diallylmalonate*

Cat. No.: B042340

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed experimental protocols for the synthesis of **diethyl diallylmalonate**, a valuable intermediate in organic synthesis. The synthesis is achieved via the dialkylation of diethyl malonate with allyl bromide. Two common methods are presented, utilizing different bases and solvent systems: sodium hydride in tetrahydrofuran and sodium ethoxide in ethanol. This guide includes a summary of reagents, reaction conditions, purification methods, and characterization data to ensure reproducible and high-yield synthesis in a laboratory setting.

Introduction

Diethyl diallylmalonate is an organic compound widely used as a precursor in the synthesis of various molecules, including carbocyclic nucleoside analogues and polymers.^[1] Its structure, featuring a central quaternary carbon substituted with two allyl and two ethoxycarbonyl groups, makes it a versatile building block for more complex architectures, notably through reactions like ring-closing metathesis.^{[2][3][4]} The synthesis typically involves the sequential alkylation of diethyl malonate, a classic example of malonic ester synthesis.^{[5][6]}

Reaction Mechanism

The synthesis of **diethyl diallylmalonate** from diethyl malonate proceeds via a nucleophilic substitution reaction.^{[5][7]} The methylene protons of diethyl malonate are acidic ($pK_a \approx 13$) due to the electron-withdrawing effect of the two adjacent ester groups.^[6] A strong base, such as

sodium hydride (NaH) or sodium ethoxide (NaOEt), is used to deprotonate the diethyl malonate, forming a resonance-stabilized enolate ion. This enolate acts as a nucleophile and attacks the electrophilic allyl bromide in an SN2 reaction, displacing the bromide and forming diethyl allylmalonate. The process is repeated with a second equivalent of base and allyl bromide to yield the final product, **diethyl diallylmalonate**.

Experimental Protocols

Two reliable methods for the synthesis of **diethyl diallylmalonate** are detailed below.

Method A: Using Sodium Hydride in Tetrahydrofuran

This protocol is adapted from a procedure reported to yield a high purity product.[\[7\]](#)

Materials and Reagents:

- Diethyl malonate
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Allyl bromide
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Ethyl acetate
- Magnesium sulfate (MgSO₄)
- Hexane
- Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, nitrogen/argon atmosphere setup
- Silica gel for column chromatography

Procedure:

- Suspend sodium hydride (3.74 g, 0.156 mol) in anhydrous tetrahydrofuran (250 mL) in a round-bottom flask under a nitrogen atmosphere.
- Cool the suspension to 0°C using an ice bath.
- Slowly add diethyl malonate (10 g, 62.4 mmol) to the stirred suspension.
- After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours.[7]
- Cool the reaction mixture back to 0°C and slowly add allyl bromide (15.8 g, 0.131 mol).
- Once the addition is complete, allow the mixture to warm to room temperature and stir for an additional 4 hours.[7]

Work-up and Purification:

- Carefully quench the reaction by slowly adding 10 mL of saturated aqueous NH₄Cl solution.
- Transfer the mixture to a separatory funnel and perform an extraction with ethyl acetate (300 mL) and water (300 mL).[7]
- Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).
- Filter the drying agent and concentrate the organic phase under reduced pressure.
- Purify the resulting residue by silica gel column chromatography using a mixture of ethyl acetate and hexane (1:20 v/v) as the eluent to obtain **diethyl diallylmalonate** as a colorless oil.[7]

Method B: Using Sodium Ethoxide in Ethanol

This method employs a classically used base for malonic ester synthesis.[7]

Materials and Reagents:

- Diethyl malonate
- Sodium metal (Na)

- Absolute ethanol
- Allyl bromide
- Ethyl acetate
- Sodium sulfate (Na_2SO_4)
- Round-bottom flask, magnetic stirrer, dropping funnel, reflux condenser
- Vacuum distillation setup

Procedure:

- Prepare a concentrated solution of sodium ethoxide by carefully dissolving sodium metal (8.6 g) in absolute ethanol (70 mL) under a nitrogen atmosphere with stirring. Caution: This reaction is highly exothermic and produces flammable hydrogen gas.
- Cool the sodium ethoxide solution to 5-10°C.
- Prepare a mixture of diethyl malonate (10 g, 62.5 mmol) and allyl bromide (14.25 g, 187.5 mmol).
- Slowly add the diethyl malonate/allyl bromide mixture to the stirred sodium ethoxide solution, maintaining the temperature between 5-10°C.^[7]
- After the addition, continue stirring at the same temperature for one hour, followed by stirring overnight at room temperature.^[7]

Work-up and Purification:

- Remove the excess ethanol under reduced pressure.
- Add water to the residue and extract the product with ethyl acetate.
- Dry the organic phase over anhydrous sodium sulfate (Na_2SO_4).
- Filter and evaporate the solvent to obtain the crude product as a light yellow liquid.^[7]

- Purify the crude material by vacuum distillation (b.p. 128-130 °C at 12 mmHg) to yield pure **diethyl diallylmalonate**.^{[7][8]}

Data Presentation

Table 1: Summary of Reagents and Product Characteristics

Parameter	Method A (NaH/THF) ^[7]	Method B (NaOEt/EtOH) ^[7]
Reagents		
Diethyl Malonate	10 g (62.4 mmol)	10 g (62.5 mmol)
Base	Sodium Hydride (3.74 g, 0.156 mol)	Sodium Ethoxide (from 8.6 g Na)
Alkylating Agent	Allyl Bromide (15.8 g, 0.131 mol)	Allyl Bromide (14.25 g, 187.5 mmol)
Solvent	Tetrahydrofuran (250 mL)	Ethanol (70 mL)
Reaction Conditions		
Temperature	0°C to Room Temperature	5-10°C to Room Temperature
Duration	6 hours	Overnight
Product Information		
Yield	14.7 g (97%)	Not specified
Appearance	Colorless oil ^[7]	Colorless to pale yellow liquid ^[1]
Molecular Formula	C ₁₃ H ₂₀ O ₄ ^[1]	C ₁₃ H ₂₀ O ₄ ^[1]
Molecular Weight	240.30 g/mol ^{[9][10]}	240.30 g/mol ^{[9][10]}
Boiling Point	128-130 °C / 12 mmHg ^{[8][9]}	128-130 °C / 12 mmHg ^{[8][9]}
Density	0.994 g/mL at 25 °C ^{[8][9]}	0.994 g/mL at 25 °C ^{[8][9]}

Product Characterization

The identity and purity of the synthesized **diethyl diallylmalonate** can be confirmed by spectroscopic methods.

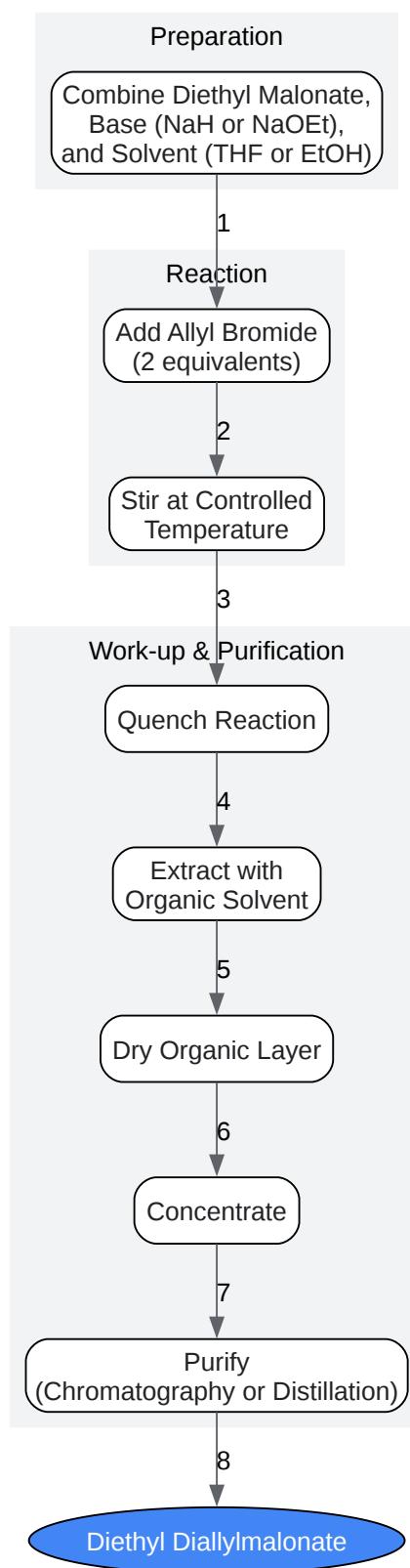
- ^1H NMR (300 MHz, CDCl_3): δ 5.72-5.58 (m, 2H), 5.13 (m, 2H), 5.08 (s, 2H), 4.17 (q, J = 6.9 Hz, 4H), 2.64 (d, J = 8.4 Hz, 4H), 1.25 (t, J = 6.9 Hz, 6H).[7]

Safety Precautions

- Sodium hydride (NaH): Highly flammable solid, reacts violently with water to produce flammable hydrogen gas. Handle in an inert atmosphere (e.g., nitrogen or argon) and away from moisture.
- Sodium metal (Na): Corrosive and flammable. Reacts violently with water. Handle with care and appropriate personal protective equipment (PPE).
- Allyl bromide: Toxic, lachrymatory, and flammable. It is a suspected carcinogen. Work in a well-ventilated fume hood and wear gloves, safety goggles, and a lab coat.
- Tetrahydrofuran (THF) and Ethanol: Highly flammable liquids. Ensure there are no ignition sources nearby.
- Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when performing these experiments.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis of **diethyl diallylmalonate**.

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Caption: General workflow for the synthesis of **diethyl diallylmalonate**.

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